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Compound of Interest |

4-
Compound Name: (CHLOROMETHYL)PIPERIDINE
HYDROCHLORIDE

Cat. No.: B157253

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3), a key intermediate in
pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-
(chloromethyl)piperidine hydrochloride.

Chemical Shift (5)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available
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Note: Specific *H NMR data with peak assignments for 4-(chloromethyl)piperidine
hydrochloride is not readily available in public databases. ChemicalBook indicates the
availability of tH NMR spectra in D20 at both 398 MHz and 400 MHz, but the detailed spectral
data is not provided.[1]

= 13 H
Chemical Shift (8) ppm Assighment
Data not available Data not available

Note: Quantitative 13C NMR data for 4-(chloromethyl)piperidine hydrochloride is not
currently available in public spectral databases.

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Interpretation

Data not available Data not available

Note: Specific IR absorption data for 4-(chloromethyl)piperidine hydrochloride is not
detailed in publicly accessible resources.

Table 4: Mass Spectrometry Data

m/z Interpretation

Data not available Data not available

Note: Mass spectrometry data for 4-(chloromethyl)piperidine hydrochloride is not currently
available in public databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These
protocols are generalized for the analysis of solid organic compounds like 4-
(chloromethyl)piperidine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of 4-(chloromethyl)piperidine hydrochloride.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Deuterium Oxide (D20), Methanol-d4, or Dimethyl Sulfoxide-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

o Spectral Width: 0-16 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm or the residual solvent peak.
 Instrument Parameters (*3C NMR):

o Spectrometer: 100 MHz or higher field strength NMR spectrometer.

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Time: 1-2 seconds.
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[e]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

o

[¢]

Spectral Width: 0-220 ppm.

[¢]

Reference: TMS at O ppm or the deuterated solvent peaks.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the resulting spectrum.

Perform baseline correction.

o

[¢]

Integrate the peaks in the *H NMR spectrum.

[¢]

Reference the chemical shifts to the appropriate standard.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid 4-(chloromethyl)piperidine hydrochloride sample
directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e |nstrument Parameters:
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o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Spectral Range: 4000-400 cm~1,

o Resolution: 4 cm™1,

o Number of Scans: 16-32.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the absorbance or transmittance spectrum.

o Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 4-(chloromethyl)piperidine hydrochloride (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

o The sample may need to be filtered to remove any particulate matter.

¢ |Instrument Parameters:

[e]

Mass Spectrometer: A mass spectrometer equipped with an Electrospray lonization (ESI)
source.

[e]

lonization Mode: Positive ion mode is typically used for amine-containing compounds.

o

Mass Range: Scan a suitable m/z range, for example, 50-500 amu.
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o Capillary Voltage: Typically 3-5 kV.

o Nebulizing Gas Flow: Adjust as per instrument recommendations.

o Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

» Data Acquisition and Processing:

[¢]

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

[¢]

Acquire the mass spectrum.

[e]

The data system will process the raw data to generate a mass spectrum showing relative
intensity versus m/z.

[e]

Identify the molecular ion peak and any significant fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
(chloromethyl)piperidine hydrochloride.
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Comprehensive Spectroscopic Report

Click to download full resolution via product page
Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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